molecular formula C14H16N2O2S2 B2988056 3-(3-methylthiophen-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one CAS No. 1705885-10-4

3-(3-methylthiophen-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one

Cat. No.: B2988056
CAS No.: 1705885-10-4
M. Wt: 308.41
InChI Key: LNNMKLJJGQGNDV-UHFFFAOYSA-N
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Description

The compound 3-(3-methylthiophen-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one features a propan-1-one backbone substituted with a 3-methylthiophen-2-yl group and a 3-(1,3-thiazol-2-yloxy)azetidin-1-yl moiety. This hybrid structure combines aromatic heterocycles (thiophene and thiazole) with a strained azetidine ring, which may confer unique electronic and steric properties.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-10-4-6-19-12(10)2-3-13(17)16-8-11(9-16)18-14-15-5-7-20-14/h4-7,11H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNMKLJJGQGNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methylthiophen-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, supported by research findings and data tables.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the Knoevenagel reaction, which combines 3-methylthiophene-2-carbaldehyde with malononitrile in the presence of piperidine. The resulting product undergoes purification to yield the target compound. The crystal structure analysis reveals a planar configuration with significant intermolecular hydrogen bonding interactions that stabilize the molecular structure .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole and thiophene exhibit notable antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been assessed through its action on cyclooxygenase enzymes (COX-1 and COX-2). Inhibition assays showed that the compound significantly reduces prostaglandin synthesis, indicating its potential as an anti-inflammatory agent. The results were benchmarked against aspirin as a positive control .

Anticancer Activity

The anticancer properties of this compound have been investigated in several cancer cell lines. Preliminary studies indicate that it induces apoptosis in cancer cells through the modulation of apoptotic pathways. The compound's ability to inhibit cell proliferation was quantified using MTT assays, showing a dose-dependent response across different cancer types .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds with structural similarities:

  • Thiazole Derivatives : A study on thiazole derivatives indicated significant cytotoxic effects in breast cancer cells, with IC50 values ranging from 10 to 50 µM .
  • Thiophene Compounds : Research on thiophene-based compounds revealed potent antibacterial activity against Staphylococcus aureus, with MIC values as low as 5 µg/mL .

Data Tables

Biological ActivityAssay TypeResultReference
AntimicrobialMIC5 µg/mL against S. aureus
Anti-inflammatoryCOX inhibitionIC50 = 25 µM
AnticancerMTT AssayIC50 = 30 µM in MCF-7 cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Propan-1-one Derivatives

(a) 3-Chloro-1-(thiophen-2-yl)propan-1-one
  • Structure: Lacks the azetidine-thiazole substituent but shares the thiophene-propanone core.
  • Synthesis : Prepared via Friedel-Crafts acylation of thiophene with chloropropionyl chloride using AlCl₃ catalysis .
  • Key Difference : Replacement of the 3-methyl group in the target compound with a chlorine atom reduces steric bulk but increases electrophilicity at the carbonyl carbon.
(b) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Structure: Features a propanol backbone with methylamino and thiophen-2-yl groups.
  • Application: Used as an intermediate in the synthesis of drospirenone-related pharmaceuticals .

Thiazole-Functionalized Analogues

(a) 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one
  • Structure: Contains a conjugated enone system linked to a thiazole ring.
  • Reactivity: The α,β-unsaturated ketone may undergo Michael addition reactions, a feature absent in the target compound due to its saturated propanone chain .
(b) 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one
  • Structure: A thiazolidinone ring with a phenyl substituent.
  • Bioactivity: Exhibits anticonvulsant and antimicrobial properties, attributed to the thioxo-thiazolidinone pharmacophore .

Azetidine-Containing Compounds

(a) 3-Ethoxy-2-(1,3-thiazol-2-yl)isoindolin-1-one
  • Structure: Combines isoindolinone with ethoxy and thiazole groups.
  • Crystallography: The thiazole and isoindolinone rings form a dihedral angle of 6.5°, indicating near-planarity, whereas the azetidine ring in the target compound introduces puckering (cremer-Pople parameters may apply) .

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